molecular formula C12H7N5O4 B13003802 5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13003802
M. Wt: 285.21 g/mol
InChI Key: RMBUUHBJGKPHDT-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • 7-position substitution: A carboxylic acid group, enhancing polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C12H7N5O4

Molecular Weight

285.21 g/mol

IUPAC Name

5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C12H7N5O4/c18-11(19)10-5-9(15-12-13-6-14-16(10)12)7-2-1-3-8(4-7)17(20)21/h1-6H,(H,18,19)

InChI Key

RMBUUHBJGKPHDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=NC=NN3C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of thetriazolo[1,5-a]pyrimidine Core

The foundational step in preparing 5-(3-Nitrophenyl)-triazolo[1,5-a]pyrimidine-7-carboxylic acid is the synthesis of the triazolopyrimidine scaffold. This is typically achieved by condensation reactions involving 5-amino-1,2,4-triazoles and appropriate bifunctional synthons such as β-diketones, ketoesters, or α,β-unsaturated carbonyl compounds.

  • A common approach involves refluxing 5-amino-1,2,4-triazole with 1,3-bifunctional compounds in polar solvents like dimethylformamide (DMF) for 12–15 minutes, followed by precipitation and crystallization to isolate the triazolopyrimidine intermediates.

  • Microwave-assisted synthesis has also been reported to accelerate the formation of substituted triazolo[1,5-a]pyridines, which are structurally related, by using 1-amino-2-imino-pyridine derivatives and various carboxylic acids under metal-free conditions, yielding high purity products efficiently.

Carboxylation at the 7-Position

The carboxylic acid functionality at the 7-position of the triazolopyrimidine ring is typically introduced by hydrolysis of ester precursors or by direct incorporation during the ring formation.

  • Ester intermediates such as methyl or ethyl esters of triazolopyrimidines are hydrolyzed under basic conditions (e.g., aqueous NaOH or KOH) to yield the corresponding carboxylic acids.

  • Alternatively, condensation reactions involving ketoesters or carboxylic acid derivatives can directly furnish carboxylated triazolopyrimidines after cyclization.

Representative General Synthetic Procedure

Based on the literature, a typical preparation sequence for 5-(3-Nitrophenyl)-triazolo[1,5-a]pyrimidine-7-carboxylic acid may involve:

Step Reagents & Conditions Outcome Yield & Notes
1. Condensation 5-amino-1,2,4-triazole + 3-nitrobenzaldehyde or 3-nitro-substituted ketoester in DMF, reflux 12–15 min Formation of substituted triazolopyrimidine intermediate Moderate to high yield (60–80%)
2. Nitration (if needed) Fuming HNO3 + H2SO4 (1:6), 10–15 °C to 80 °C reflux, 4 h Introduction of nitro group at desired position High yield (up to 92%)
3. Hydrolysis Basic aqueous solution (NaOH or KOH), reflux Conversion of ester to carboxylic acid High yield, clean conversion

Reduction and Further Functionalization (Optional)

In some synthetic routes, nitro groups on the triazolopyrimidine ring are reduced to amines for further derivatization:

  • Catalytic hydrogenation using Pd/C in solvents like DMF or ethanol under mild hydrogen pressure (5–7 bar) at 50 °C for 5–7 hours effectively reduces nitro groups to amines with yields around 88%.

  • These amines can then be subjected to ring-closure or condensation reactions with orthoformates or glyoxal to form fused heterocycles or other derivatives.

Analytical and Characterization Data

Typical characterization of intermediates and final products includes:

  • Melting points: Sharp melting points indicating purity (e.g., 263–265 °C for nitrated intermediates).

  • NMR Spectroscopy:

    • ^1H NMR signals consistent with aromatic and heterocyclic protons (e.g., singlets around δ 8.5–9.5 ppm for triazolopyrimidine protons).
    • ^13C NMR showing characteristic carbon resonances for the triazolopyrimidine ring and nitro-substituted phenyl carbons.
  • Elemental Analysis: Close agreement between calculated and found values for C, H, and N confirms compound identity and purity.

Summary Table of Key Preparation Parameters

Parameter Conditions Comments
Nitration Reagents Fuming HNO3 + H2SO4 (1:6) or acetyl nitrate Controlled temperature critical to avoid side reactions
Reaction Temperature 10–15 °C initial, then reflux at 80 °C Gradual heating improves yield and selectivity
Reaction Time 4 hours reflux for nitration Sufficient for complete conversion
Hydrolysis Conditions Basic aqueous reflux Efficient ester to acid conversion
Reduction Conditions Pd/C catalyst, 50 °C, 5–7 bar H2, 5–7 h High yield amine formation
Solvents DMF, ethanol, acetic acid Solvent choice affects reaction rate and yield

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The triazolo[1,5-a]pyrimidine scaffold allows for diverse substitutions, influencing solubility, stability, and reactivity. Below is a comparative analysis:

Compound Name 5-Position Substituent 7-Position Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 3-Nitrophenyl Carboxylic acid ~292.22* High polarity, potential for H-bonding
5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 4-Chlorophenyl Carboxylic acid 274.67 Moderate lipophilicity; antimicrobial potential inferred from analogs
5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid Cyclopropyl Carboxylic acid ~220.20* Compact substituent; improved metabolic stability
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid — (methyl at position 2) Carboxylic acid 194.15 Altered electronic distribution; potential for derivatization

Key Observations :

  • Electron-withdrawing vs. donating groups : The 3-nitrophenyl group (electron-withdrawing) may reduce electron density on the triazolo core compared to 4-chlorophenyl (moderately electron-withdrawing) or cyclopropyl (neutral) substituents, impacting reactivity in nucleophilic reactions .
  • Carboxylic acid vs. esters : The free carboxylic acid enhances water solubility compared to esterified analogs (e.g., benzyl esters in ), which are more lipophilic and suited for membrane penetration.

Structural Modifications and Derivatives

  • Esterification : The benzyl ester analog () demonstrates how esterification at the 7-position increases lipophilicity, which is critical for blood-brain barrier penetration .
  • Nitro group positioning : Compared to 4-nitrophenyl analogs (e.g., compounds in ), the 3-nitrophenyl isomer may exhibit different crystal packing or solubility due to steric and electronic effects.

Biological Activity

5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antiviral and anticancer agent, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10H7N5O2
  • Molecular Weight : 219.2 g/mol
  • IUPAC Name : this compound

Antiviral Activity

Research indicates that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. A study highlighted that various compounds from this class were tested for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H activity. Notably, some derivatives were able to inhibit RNase H function with IC50 values in the low micromolar range (2.0–2.5 µM), indicating potential as antiviral agents against HIV-1 .

Anticancer Activity

The anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been extensively studied. A series of compounds were evaluated against human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these compounds, one derivative showed promising antiproliferative activity with IC50 values of 9.47 µM against MGC-803 cells and 9.58 µM against HCT-116 cells . The mechanism of action involved the inhibition of the ERK signaling pathway, leading to apoptosis and cell cycle arrest in the G2/M phase.

Structure-Activity Relationship (SAR)

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be influenced by various structural modifications. The following table summarizes key findings regarding SAR from recent studies:

CompoundModificationIC50 (µM)Activity
H123-Nitrophenyl substitution9.47 (MGC-803)Antiproliferative
H2Tubulin polymerization inhibitor0.53 (HCT-116)Cytotoxic
H4LSD1/KDM1A inhibitor0.154 (CDK2)Potent inhibitor
H3Induces apoptosis3.84 (T47D)Cytotoxic

Case Studies

Several case studies have demonstrated the efficacy of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Study on MGC-803 Cells : Compound H12 was shown to significantly inhibit cell growth and induce apoptosis through modulation of the ERK pathway. This effect was dose-dependent and correlated with reduced phosphorylation levels of key signaling proteins such as ERK1/2 and AKT .
  • Tubulin Polymerization Inhibition : Another derivative demonstrated strong inhibitory activity on tubulin polymerization with an IC50 value of 0.53 µM against HCT-116 cells. This compound also induced G2/M phase arrest and apoptosis in treated cells .

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